molecular formula C4H7FO2 B3052819 Methyl 3-fluoropropanoate CAS No. 459-70-1

Methyl 3-fluoropropanoate

Cat. No.: B3052819
CAS No.: 459-70-1
M. Wt: 106.1 g/mol
InChI Key: MKQCXAWZBHOHBT-UHFFFAOYSA-N
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Description

Methyl 3-fluoropropanoate is an organic compound with the molecular formula C4H7FO2 It is a methyl ester derivative of 3-fluoropropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoropropanoate can be synthesized through several methods. One common route involves the reaction of methyl 3-bromopropionate with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoropropanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3-fluoropropanoic acid and methanol.

    Reduction: 3-fluoropropanol.

Scientific Research Applications

Methyl 3-fluoropropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated compounds.

    Pharmaceuticals: It is used in the development of fluorinated drugs due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.

    Material Science: It is utilized in the preparation of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-fluoropropanoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In pharmaceuticals, the fluorine atom can influence the compound’s interaction with biological targets, enhancing binding affinity and metabolic stability.

Comparison with Similar Compounds

    Methyl 2-fluoropropanoate: Similar in structure but with the fluorine atom on the second carbon.

    Ethyl 3-fluoropropanoate: An ethyl ester variant with similar reactivity.

    3-fluoropropanoic acid: The parent acid of methyl 3-fluoropropanoate.

Uniqueness: this compound is unique due to its specific placement of the fluorine atom, which can significantly influence its reactivity and applications compared to its analogs.

Properties

IUPAC Name

methyl 3-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-7-4(6)2-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQCXAWZBHOHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576399
Record name Methyl 3-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-70-1
Record name Methyl 3-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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